molecular formula C11H23BrO2Te B14335223 Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide CAS No. 111873-48-4

Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide

Katalognummer: B14335223
CAS-Nummer: 111873-48-4
Molekulargewicht: 394.8 g/mol
InChI-Schlüssel: FERHQZQHHPKGOD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide is an organotellurium compound with the molecular formula C11H24BrO2Te

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide typically involves the reaction of dibutyltellurium dichloride with 2-methoxy-2-oxoethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of any by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide can undergo various chemical reactions, including:

    Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chloride, iodide, alkoxide ions.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Corresponding tellurium compounds with substituted nucleophiles.

Wissenschaftliche Forschungsanwendungen

Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.

Wirkmechanismus

The mechanism of action of Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide involves its interaction with molecular targets through its tellurium center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo redox reactions and form stable complexes with biomolecules is of particular interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dibutyl(2-methoxy-2-oxoethyl)selenium bromide
  • Dibutyl(2-methoxy-2-oxoethyl)sulfur bromide
  • Dibutyl(2-methoxy-2-oxoethyl)phosphorus bromide

Uniqueness

Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur, selenium, and phosphorus analogs. Tellurium compounds often exhibit higher reactivity and unique redox properties, making them valuable in various chemical and biological applications.

Eigenschaften

CAS-Nummer

111873-48-4

Molekularformel

C11H23BrO2Te

Molekulargewicht

394.8 g/mol

IUPAC-Name

dibutyl-(2-methoxy-2-oxoethyl)tellanium;bromide

InChI

InChI=1S/C11H23O2Te.BrH/c1-4-6-8-14(9-7-5-2)10-11(12)13-3;/h4-10H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

FERHQZQHHPKGOD-UHFFFAOYSA-M

Kanonische SMILES

CCCC[Te+](CCCC)CC(=O)OC.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.